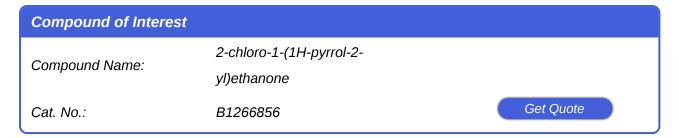


In-depth Technical Guide: 2-chloro-1-(1H-pyrrol-

2-yl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-chloro-1-(1H-pyrrol-2-yl)ethanone**. This compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its potential as a versatile building block for the synthesis of more complex heterocyclic molecules. This document compiles available data on its chemical and physical properties and outlines a general synthetic approach.

Molecular Structure and Properties

2-chloro-1-(1H-pyrrol-2-yl)ethanone is a chemical compound featuring a pyrrole ring substituted at the 2-position with a chloroacetyl group. The presence of the reactive chloromethyl ketone moiety makes it a valuable intermediate for various chemical transformations.

Chemical Structure:

Caption: Molecular structure of **2-chloro-1-(1H-pyrrol-2-yl)ethanone**.

Table 1: Physicochemical Properties



Property	Value	Source
Chemical Formula	C ₆ H ₆ CINO	[1][2]
Molecular Weight	143.57 g/mol	[3][4]
CAS Number	53391-62-1	[1][3][4]
Canonical SMILES	C1=CNC(=C1)C(=O)CCI	[2]
InChIKey	QWNLFQDHVIUYBL- UHFFFAOYSA-N	[2]
Melting Point	Not available	
Boiling Point	Not available	_

Spectroscopic Data:

Detailed experimental spectroscopic data for **2-chloro-1-(1H-pyrrol-2-yl)ethanone** is not readily available in the public domain. However, based on the analysis of related compounds, the following characteristic spectral features can be anticipated:

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrrole ring protons (in the range of 6-7 ppm), a singlet for the methylene protons adjacent to the chlorine atom (around 4.5-5.0 ppm), and a broad singlet for the N-H proton of the pyrrole ring.
- 13C NMR: The carbon NMR spectrum would likely display signals for the carbonyl carbon (around 180-190 ppm), the carbons of the pyrrole ring (in the aromatic region of 110-140 ppm), and the chloromethyl carbon (around 40-50 ppm).
- IR Spectroscopy: The infrared spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration (typically in the range of 1650-1700 cm⁻¹), N-H stretching of the pyrrole ring (around 3200-3400 cm⁻¹), and C-Cl stretching vibrations.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 143.57), with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).



Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **2-chloro-1-(1H-pyrrol-2-yl)ethanone** is not explicitly available. However, a general and plausible synthetic route can be inferred from standard organic chemistry principles, likely involving the Friedel-Crafts acylation of pyrrole.

Proposed Synthetic Workflow:





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Caption: Proposed experimental workflow for the synthesis.



General Procedure:

- Reaction Setup: A solution of pyrrole in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon). The vessel is cooled in an ice bath.
- Addition of Lewis Acid: A Lewis acid, such as aluminum chloride (AICl₃), is added portionwise to the stirred solution.
- Acylation: Chloroacetyl chloride is added dropwise to the reaction mixture while maintaining the low temperature. The reaction is then allowed to stir for a specified period, gradually warming to room temperature.
- Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and
 concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is
 extracted with a suitable organic solvent. The combined organic extracts are washed with
 water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous
 drying agent (e.g., sodium sulfate or magnesium sulfate).
- Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure **2-chloro-1-(1H-pyrrol-2-yl)ethanone**.

Note: The specific reaction conditions, including the choice of solvent, Lewis acid, reaction temperature, and time, would need to be optimized to achieve the best yield and purity.

Applications in Research and Development

2-chloro-1-(1H-pyrrol-2-yl)ethanone serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. The reactive α -chloro ketone functionality allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This makes it a valuable precursor for the development of novel compounds with potential biological activities, including but not limited to:

- Antimicrobial agents
- Anticancer agents



Enzyme inhibitors

The pyrrole scaffold is a common motif in many natural products and pharmaceuticals, and derivatives of **2-chloro-1-(1H-pyrrol-2-yl)ethanone** can be used to explore new chemical space around this important core structure.

Safety Information

Detailed toxicological data for **2-chloro-1-(1H-pyrrol-2-yl)ethanone** is not available. As with any α-haloketone, it should be handled with care as it is likely to be an irritant and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2-chloro-1-(1H-pyrrol-2-yl)ethanone is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While detailed experimental data on its physical and spectroscopic properties are currently limited in publicly accessible literature, its molecular structure and a plausible synthetic route have been outlined in this guide. Further research is warranted to fully characterize this compound and explore its utility in the synthesis of novel and functional molecules.

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